Cas no 1261616-49-2 (3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid)

3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid structure
1261616-49-2 structure
商品名:3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid
CAS番号:1261616-49-2
MF:C13H7ClF3NO3
メガワット:317.647793054581
CID:4791231

3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid 化学的及び物理的性質

名前と識別子

    • 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid
    • インチ: 1S/C13H7ClF3NO3/c14-9-4-5-10(18-11(9)12(19)20)7-2-1-3-8(6-7)21-13(15,16)17/h1-6H,(H,19,20)
    • InChIKey: PWJLQYUHTDAXKW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(C2C=CC=C(C=2)OC(F)(F)F)=NC=1C(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 380
  • トポロジー分子極性表面積: 59.4
  • 疎水性パラメータ計算基準値(XlogP): 4.2

3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013002851-1g
3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid
1261616-49-2 97%
1g
$1475.10 2023-09-03
Alichem
A013002851-250mg
3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid
1261616-49-2 97%
250mg
$504.00 2023-09-03
Alichem
A013002851-500mg
3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid
1261616-49-2 97%
500mg
$782.40 2023-09-03

3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid 関連文献

3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acidに関する追加情報

Introduction to 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic Acid (CAS No: 1261616-49-2)

3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number 1261616-49-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The presence of both chloro and trifluoromethoxy substituents in its structure imparts distinct electronic and steric characteristics, which are critical for its interaction with biological targets.

The molecular structure of 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid consists of a picolinic acid core, which is a derivative of pyridine, appended with a chloro group at the 3-position and a phenyl ring substituted with a trifluoromethoxy group at the 3-position. This arrangement not only enhances the compound's solubility and bioavailability but also influences its metabolic stability and pharmacokinetic profile. The trifluoromethoxy group, in particular, is known for its ability to modulate the lipophilicity and electronic properties of molecules, thereby affecting their binding affinity to biological receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of halogenated aromatic compounds. 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid has emerged as a compound of interest due to its potential applications in treating various diseases, including inflammatory disorders and cancer. Studies have demonstrated that this molecule can interact with multiple biological pathways, leading to its investigation as a lead compound for drug development.

One of the most compelling aspects of 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid is its ability to modulate enzyme activity. Specifically, research has shown that it can inhibit certain kinases and other enzymes involved in cellular signaling pathways that are aberrantly activated in cancer cells. By targeting these enzymes, the compound has the potential to disrupt tumor growth and progression. Furthermore, its structural features make it amenable to further chemical modification, allowing for the development of analogs with enhanced potency and selectivity.

The synthesis of 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro group at the 3-position of the picolinic acid core is typically achieved through nucleophilic aromatic substitution (SNAr), while the attachment of the trifluoromethoxy-substituted phenyl ring is often accomplished via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic strategies highlight the compound's complexity but also underscore its synthetic accessibility for medicinal chemists.

From a pharmacological perspective, 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid exhibits several desirable properties that make it an attractive candidate for further development. Its molecular structure allows for efficient absorption, distribution, metabolism, and excretion (ADME), which are critical factors in determining drug efficacy and safety. Additionally, preliminary studies have indicated that it possesses good oral bioavailability and moderate metabolic stability, suggesting that it could be suitable for therapeutic use if further optimized.

The potential applications of 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid extend beyond oncology. Research has also explored its utility in treating inflammatory diseases by targeting inflammatory mediators and signaling pathways. For instance, studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This anti-inflammatory activity makes it a promising candidate for developing novel therapeutics for conditions like rheumatoid arthritis and inflammatory bowel disease.

Another area where 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid shows promise is in neurodegenerative diseases. Preliminary investigations have suggested that it may have neuroprotective effects by modulating key neurotransmitter systems and reducing oxidative stress in neuronal cells. These findings are particularly intriguing given the growing burden of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease worldwide. Further research is needed to fully elucidate its mechanisms of action in this context.

The development of 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid as a therapeutic agent is still in its early stages, but the preliminary findings are encouraging. Future studies will focus on optimizing its chemical structure to enhance its pharmacological properties while minimizing potential side effects. Additionally, preclinical studies will be essential to evaluate its safety profile and efficacy in animal models before moving into human clinical trials.

In conclusion, 3-Chloro-6-( 3 - ( trifluoromethoxy ) phenyl ) picolinic acid (CAS No: 1261616-49-2) is a versatile compound with significant potential in pharmaceutical applications . Its unique structural features , combined with promising biological activities , make it an attractive candidate for further research . As our understanding of molecular interactions continues to evolve , compounds like this one are poised to play an important role in shaping the future landscape of drug discovery . p >

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd